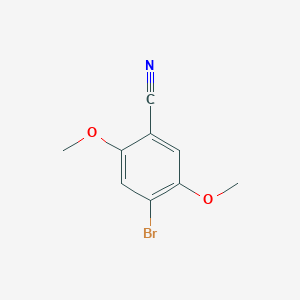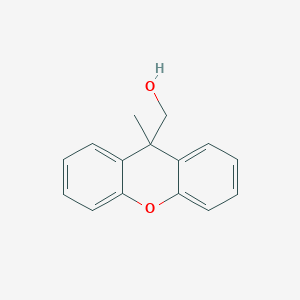
(9-Methyl-xanthen-9-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Methyl-xanthen-9-yl)methanol is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse biological activities and applications in various fields. The compound this compound is characterized by the presence of a methyl group at the 9th position of the xanthene ring and a methanol group attached to the same carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9-Methyl-xanthen-9-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with xanthone or its derivatives.
Methylation: The xanthone is methylated at the 9th position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Reduction: The resulting 9-methylxanthone is then reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (9-Methyl-xanthen-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (9-Methyl-xanthen-9-yl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert it to (9-Methyl-xanthen-9-yl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products:
Oxidation: (9-Methyl-xanthen-9-yl)methanone.
Reduction: (9-Methyl-xanthen-9-yl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(9-Methyl-xanthen-9-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other xanthene derivatives.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and fluorescent markers.
Mécanisme D'action
The mechanism of action of (9-Methyl-xanthen-9-yl)methanol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl group.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
(9-Methyl-xanthen-9-yl)methanol can be compared with other similar compounds in the xanthene family:
Xanthone: The parent compound with a ketone group at the 9th position.
9-Methylxanthone: Similar to this compound but lacks the hydroxyl group.
Xanthene: The basic tricyclic structure without any substituents.
Uniqueness:
Hydroxyl Group: The presence of a hydroxyl group at the 9th position makes this compound unique, contributing to its distinct chemical reactivity and biological activity.
Methyl Group: The methyl group enhances its lipophilicity and potential interactions with biological membranes.
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(9-methylxanthen-9-yl)methanol |
InChI |
InChI=1S/C15H14O2/c1-15(10-16)11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9,16H,10H2,1H3 |
Clé InChI |
BTKYHZAFGMIFQP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2OC3=CC=CC=C31)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


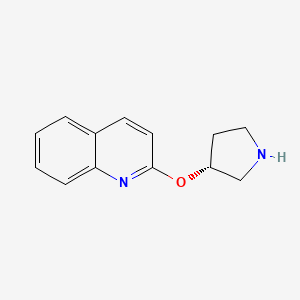
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)

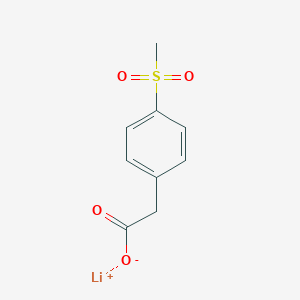


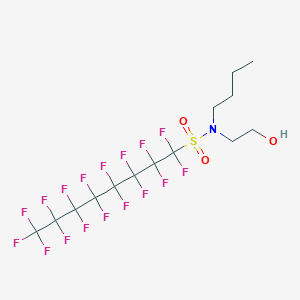
![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)


![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
